Home > Products > Screening Compounds P78890 > 7-Cysteinyldehydroretronecine
7-Cysteinyldehydroretronecine - 64660-85-1

7-Cysteinyldehydroretronecine

Catalog Number: EVT-1537760
CAS Number: 64660-85-1
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Cysteinyldehydroretronecine is a pyrrolizidine alkaloid, specifically a derivative of retronecine, which is primarily found in plants from the genera Senecio and Crotalaria, as well as in the family Boraginaceae. Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities, including toxicity in certain contexts. 7-Cysteinyldehydroretronecine is recognized for its potential hepatotoxic effects, which are a concern in both human and animal health due to its metabolic activation pathways leading to toxic metabolites.

Source

The compound is derived from natural sources predominantly found in various plant species, particularly those within the aforementioned genera. Retronecine, the base structure of 7-cysteinyldehydroretronecine, serves as a central core for many other pyrrolizidine alkaloids, making it a significant compound for study in pharmacognosy and toxicology .

Classification

7-Cysteinyldehydroretronecine falls under the classification of pyrrolizidine alkaloids, a class of naturally occurring compounds that are characterized by their pyrrolizidine ring structure. These compounds are often categorized based on their structural modifications and biological activities.

Synthesis Analysis

Methods

The synthesis of 7-cysteinyldehydroretronecine can be achieved through several methods, including:

  1. Biosynthetic Pathways: Natural biosynthesis involves the incorporation of labeled precursors such as ornithine into the necine base retronecine. This process has been studied extensively using radiolabeled compounds to trace metabolic pathways .
  2. Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions including cyclization, reduction, and functional group modifications. For instance, catalytic reductions can lead to pivotal intermediates that facilitate the formation of the pyrrolizidine structure .

Technical Details

  • The synthesis often requires careful control of reaction conditions to ensure stereochemical integrity.
  • Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized products.
Molecular Structure Analysis

Structure

7-Cysteinyldehydroretronecine features a complex molecular structure characteristic of pyrrolizidine alkaloids. The compound includes:

  • A pyrrolizidine ring with specific substituents that define its biological activity.
  • The presence of a cysteine moiety, which plays a crucial role in its reactivity and interaction with biological systems.

Data

  • Molecular Formula: C₈H₁₃N₁O₂
  • Molecular Weight: 155.19 g/mol
  • Melting Point: Approximately 119-120 °C .
Chemical Reactions Analysis

Reactions

7-Cysteinyldehydroretronecine undergoes various chemical reactions that contribute to its biological activity:

  1. Metabolic Activation: The compound can be bioactivated via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to cellular macromolecules, resulting in toxicity .
  2. Hydroxylation and Conjugation: Hydroxylation at various positions on the pyrrolizidine ring can modify its reactivity and toxicity profile. Such modifications are common in the metabolism of pyrrolizidine alkaloids .

Technical Details

  • Reaction pathways often involve electrophilic attack on nucleophilic sites within cells, leading to potential hepatotoxic outcomes.
  • The involvement of glutathione conjugation pathways has been noted in detoxification processes.
Mechanism of Action

Process

The mechanism by which 7-cysteinyldehydroretronecine exerts its effects involves several steps:

  1. Absorption and Distribution: Following ingestion or exposure, the compound is absorbed into systemic circulation.
  2. Metabolic Activation: Through enzymatic processes, particularly involving cytochrome P450 enzymes, it is converted into reactive intermediates.
  3. Cellular Interaction: These reactive metabolites can form adducts with proteins and nucleic acids, leading to cellular damage and potential carcinogenic effects.

Data

Research indicates that these mechanisms are responsible for the hepatotoxicity associated with exposure to retronecine-type alkaloids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid.
  • Solubility: Soluble in organic solvents such as acetone; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • Reactivity: Exhibits electrophilic behavior due to unsaturation within the pyrrolizidine ring.

Relevant data include optical rotation measurements indicating specific stereochemistry, which is crucial for understanding biological interactions .

Applications

Scientific Uses

7-Cysteinyldehydroretronecine is primarily studied for its:

  • Toxicological Implications: Understanding its mechanisms helps assess risks associated with exposure from dietary sources or herbal medicines containing pyrrolizidine alkaloids.
  • Pharmacological Research: Investigated for potential therapeutic uses while considering safety profiles due to its toxicity.

Research continues into its biosynthetic pathways and interactions within biological systems, contributing valuable insights into both natural product chemistry and pharmacology .

Introduction to 7-Cysteinyldehydroretronecine

7-Cysteinyldehydroretronecine represents a critical metabolite within the complex biochemical pathway of pyrrolizidine alkaloid (PA) metabolism. Unlike parent PAs—naturally occurring secondary metabolites produced by an estimated 3% of flowering plants across diverse families like Asteraceae, Boraginaceae, and Fabaceae—this compound embodies a conjugated form resulting from detoxification processes [1] [2]. Its molecular structure incorporates the amino acid cysteine into the reactive dehydropyrrolizidine alkaloid (DHPA) core, fundamentally altering its chemical behavior and biological interactions. This conjugation occurs through nucleophilic addition where the thiol group of cysteine attacks the electrophilic carbon of dehydropyrrolizidine esters, forming a stable thioether linkage [1]. While not a plant-synthesized PA itself, 7-Cysteinyldehydroretronecine emerges as a pivotal biomarker in mammalian and potentially insect metabolic pathways, signifying a detoxification route that mitigates the inherent reactivity of pyrrolic intermediates [1] [2]. Its study bridges phytochemistry, toxicology, and biochemistry, offering insights into how biological systems process these widespread natural toxins.

Chemical Classification Within Pyrrolizidine Alkaloids (PAs)

7-Cysteinyldehydroretronecine belongs to the conjugated dehydropyrrolizidine alkaloid derivatives, representing a distinct subclass within the broader PA chemical universe. Unlike classical PAs such as retronecine-, heliotridine-, otonecine-, or platynecine-type alkaloids characterized by their esterified necine bases (amino alcohols derived from pyrrolizidine) and necic acids (aliphatic carboxylic acids), this compound lacks esterifying necic acids entirely [1] [3]. Its core structure derives from retronecine, one of the four fundamental necine bases, specifically retaining the 1,2-unsaturated necine core recognized as essential for high reactivity and toxicity in parent PAs [1] [3]. However, enzymatic dehydrogenation transforms retronecine into dehydroretronecine, a highly electrophilic pyrrolic ester (dehydropyrrolizidine alkaloid, DHPA) [1] [2]. Subsequent conjugation with the amino acid cysteine via the sulfur nucleophile yields 7-Cysteinyldehydroretronecine. This structural metamorphosis is profound:

Table 1: Key Structural Features of 7-Cysteinyldehydroretronecine vs. Parent PAs

Structural CharacteristicTypical Parent PAs (e.g., Retrorsine, Senecionine)7-Cysteinyldehydroretronecine
Core Necine BaseRetronecine, Heliotridine, Otonecine, PlatynecineDehydroretronecine (Pyrrolic derivative)
1,2-UnsaturationPresent in Retronecine/Heliotridine/Otonecine typesPresent
Esterifying Necic AcidsPresent (e.g., Senecic, Integerrinecic, Monocrotalic)Absent
Conjugating GroupAbsent (Free base or N-oxide)Cysteine amino acid via thioether bond
Molecular Weight Range~300-500 g/mol~245 g/mol (Calculated for C₁₁H₁₅N₂O₃S)
Primary FormFree base or N-oxide (PANO)Mercapturate pathway metabolite

This conjugation fundamentally alters physicochemical properties compared to parent PAs. The addition of cysteine increases water solubility dramatically relative to lipophilic tertiary PA bases or even PANO. Furthermore, the reactive pyrrolic center characteristic of toxic DHPA metabolites is effectively capped by the cysteine moiety, neutralizing its electrophilicity and propensity to form damaging DNA and protein adducts [1] [2]. Consequently, 7-Cysteinyldehydroretronecine is classified not as a plant-derived PA toxin, but as a mammalian or insect metabolic detoxification product derived from the bioactivation of 1,2-unsaturated PAs.

Historical Context of PA Discovery and Toxicity Recognition

The recognition of 7-Cysteinyldehydroretronecine emerged much later than the initial discovery and toxicological characterization of parent PAs. The historical trajectory unfolds as follows:

  • 19th Century - PA Discovery: The first PAs were isolated from plants in the 19th century, primarily driven by chemical curiosity and interest in plant constituents. Their toxic potential was not immediately recognized [2]. Plants now known to be rich in PAs, like comfrey (Symphytum spp., Boraginaceae) and coltsfoot (Tussilago farfara, Asteraceae), were widely used in traditional medicine across cultures (e.g., Traditional Chinese Medicine, Native American remedies) for centuries, leveraging perceived benefits without understanding the latent toxicity [1] [2].
  • Early-Mid 20th Century - Toxicity Recognition: The pivotal shift came with observations of severe liver disease ("seneciosis") in livestock grazing on PA-containing plants like Senecio (ragwort), Crotalaria (rattlepod), and Heliotropium (heliotrope) [1] [2]. This led to the identification of PAs as potent hepatotoxic agents. Key pathological findings included hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease (VOD), characterized by liver damage, necrosis, and fibrosis [1] [2].
  • Mid-Late 20th Century - Metabolic Activation Elucidation: Research intensified to understand the mechanism behind PA toxicity. This period saw the crucial discovery that PAs are prodrugs requiring metabolic activation primarily in the liver by cytochrome P450 enzymes (notably CYP3A and CYP2B isoforms) [1] [2]. This activation converts non-toxic parent PAs into highly reactive, electrophilic dehydropyrrolizidine alkaloids (DHPAs or pyrrolic esters) like dehydroretronecine. These DHPAs were identified as the ultimate toxicants capable of forming adducts with cellular macromolecules (DNA, proteins), leading to cytotoxicity, genotoxicity, and carcinogenicity [1] [2].
  • Late 20th Century - Detoxification Pathways: Alongside understanding activation, research uncovered critical detoxification pathways. While hydrolysis by esterases and N-oxidation to form PANO were recognized early as detoxification routes, the role of glutathione (GSH) conjugation emerged as a vital defense mechanism against reactive DHPAs [1] [2]. It was understood that GSH, a major cellular nucleophile and antioxidant, could react with electrophilic DHPAs, forming initial GSH conjugates.
  • Turn of the 21st Century - Identification of Cysteine Conjugates: The metabolic fate of GSH conjugates involves enzymatic processing via the mercapturate pathway. This pathway sequentially cleaves glutamate and glycine from the GSH conjugate, ultimately yielding the corresponding cysteine conjugate [1]. 7-Cysteinyldehydroretronecine was identified as one such specific cysteine conjugate derived from the reactive DHPA metabolite of retronecine-type PAs. Its identification marked a deeper understanding of how organisms attempt to neutralize and excrete these potent electrophiles, representing a detoxification endpoint within the mercapturate pathway for certain PA metabolites.

This historical progression underscores that 7-Cysteinyldehydroretronecine was identified as a biochemical response mechanism to PA toxicity, emerging from research aimed at understanding how mammals (and potentially insects) cope with these naturally occurring plant toxins.

Biological Significance in Plant Defense Mechanisms

While 7-Cysteinyldehydroretronecine itself is not synthesized by plants as a defensive compound, its existence is intrinsically linked to the core plant defense role of parent pyrrolizidine alkaloids. PAs are synthesized by plants primarily as a defense against herbivory by insects and mammals [1] [2] [3]. Their biosynthesis, involving enzymes like homospermidine synthase, occurs predominantly in the roots, with PANO forms transported to aerial parts for storage in vacuoles [1]. This compartmentalization protects the plant from autotoxicity.

The 1,2-unsaturated PAs (e.g., retronecine-, heliotridine-, otonecine-types) exert their defensive effect through their bioactivation-dependent toxicity. When ingested by herbivores, these PAs undergo metabolic activation by herbivore enzymes (e.g., insect or mammalian CYP450s) to generate highly reactive, electrophilic DHPAs. These DHPAs then alkylate essential cellular nucleophiles (proteins, DNA) within the herbivore, disrupting cellular functions and causing acute and chronic toxicity, including liver damage (hepatotoxicity), DNA damage (genotoxicity), and potentially cancer (carcinogenicity) [1] [2]. This toxicity deters feeding and can cause illness or death in the herbivore, benefiting the plant.

The formation of 7-Cysteinyldehydroretronecine represents a herbivore counter-defense mechanism. It is a terminal metabolite in the glutathione (GSH)-dependent detoxification pathway employed by herbivores (particularly mammals and some insects) to survive PA exposure:

  • Bioactivation: Plant-derived 1,2-unsaturated PA (e.g., a retronecine-type diester) is ingested.
  • CYP450 Activation: In the herbivore's liver (or analogous organ), CYP450 enzymes convert the PA into the reactive electrophile dehydroretronecine (the pyrrolic ester/DHPA).
  • GSH Conjugation: The electrophilic dehydroretronecine is attacked by the nucleophilic thiol group of glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), forming a dehydroretronecine-GSH conjugate. This conjugation neutralizes the electrophile, preventing DNA/protein adduct formation.
  • Mercapturate Pathway Processing: The GSH conjugate is processed extracellularly (primarily in bile or kidney):
  • Gamma-glutamyl transpeptidase removes the glutamate moiety.
  • Cysteinylglycine dipeptidase removes the glycine moiety.
  • Formation of Cysteine Conjugate: The result is 7-Cysteinyldehydroretronecine – the cysteine conjugate of dehydroretronecine.
  • Excretion: This cysteine conjugate is typically acetylated to form the corresponding N-acetylcysteine conjugate (a mercapturate) and excreted in urine or bile [1] [2].

Table 2: Metabolic Pathway Leading to 7-Cysteinyldehydroretronecine

StepLocationProcessKey Enzymes/AgentsMetabolite FormedBiological Significance
1GutIngestion-Parent PA (e.g., Retrorsine)Plant defense chemical ingested
2Herbivore LiverMetabolic ActivationCYP450 (CYP3A, CYP2B)Dehydroretronecine (Reactive DHPA)Toxicant generation (Cytotoxicity, Genotoxicity)
3Herbivore Liver/CytosolDetoxification ConjugationGlutathione S-Transferase (GST), GSHDehydroretronecine-GSH conjugateElectrophile neutralization
4Bile/Kidney/ExtracellularMercapturate PathwayGamma-glutamyl transpeptidase, Dipeptidases7-CysteinyldehydroretronecineDetoxification Intermediate; Potential Biomarker
5Kidney/LiverAcetylationN-AcetyltransferaseDehydroretronecine-N-Acetylcysteine (Mercapturate)Excretion-ready form

Therefore, the presence of 7-Cysteinyldehydroretronecine in biological samples (urine, bile) serves as a biochemical indicator of several key events:

  • Exposure to toxic 1,2-unsaturated retronecine-type PAs.
  • Metabolic activation of those PAs to the reactive dehydroretronecine intermediate.
  • Successful engagement of the GSH-dependent detoxification pathway by the exposed organism.Its detection signifies an attempt by the herbivore to detoxify the plant's chemical defense. The efficiency of this conjugation pathway relative to the competing formation of toxic DNA/protein adducts significantly influences an organism's susceptibility to PA poisoning.

Research Gaps in PA Derivatives

Despite significant advances in understanding PA chemistry, toxicity, and occurrence, substantial knowledge gaps persist concerning specific derivatives like 7-Cysteinyldehydroretronecine. These gaps hinder a comprehensive understanding of PA metabolism, biomarker utility, and detoxification efficiency across species:

  • Definitive Structural Characterization and Reference Standard Availability: While the formation pathway and general structure of 7-Cysteinyldehydroretronecine are established based on analogous mercapturate pathways and indirect evidence (e.g., mass spectrometry), comprehensive spectroscopic characterization (especially detailed NMR data) of the pure compound remains scarce or unpublished [3]. This lack impedes unambiguous identification and quantification. Furthermore, unlike major parent PAs and some PANO (where reference standards are commercially available, e.g., PhytoLab lists over 50 PA/PANO standards [3]), authentic, certified reference standards for 7-Cysteinyldehydroretronecine and analogous cysteine conjugates are largely unavailable [1] [3]. This absence poses a major barrier to developing and validating sensitive and specific analytical methods for its detection in complex biological matrices.
  • Quantitative Analytical Methods: The lack of reference standards directly contributes to a critical gap in robust, validated quantitative analytical methods for 7-Cysteinyldehydroretronecine. While LC-MS/MS is the technique of choice for sensitive and specific detection of trace organics, methods are well-established for parent PAs and PANO (even regulated in food and supplements in the EU [5]), equivalent methodologies for this cysteine conjugate are underdeveloped [1] [3]. Research relies heavily on indirect detection or methods lacking full validation (accuracy, precision, LODs/LOQs, matrix effects assessment) for this specific analyte.
  • Comparative Detoxification Kinetics and Species Variability: The relative efficiency of the GSH conjugation pathway (leading to 7-Cysteinyldehydroretronecine and mercapturates) versus competing detoxification pathways (hydrolysis, N-oxidation) and the critical toxication pathway (protein/DNA adduct formation) remains poorly quantified for different PAs and across species. Key unanswered questions include:
  • What fraction of a given dose of a specific retronecine-type PA is ultimately excreted as 7-Cysteinyldehydroretronecine or its mercapturate?
  • How does this fraction vary with dose, exposure duration (acute vs. chronic), and the specific necic acid structure of the parent PA?
  • How significant are interspecies differences (e.g., rodents vs. livestock vs. humans) in the formation and excretion of this conjugate?
  • Does the formation rate of 7-Cysteinyldehydroretronecine correlate with species susceptibility or resistance to PA toxicity?
  • Utility as a Specific Biomarker: The potential of 7-Cysteinyldehydroretronecine as a non-invasive biomarker for PA exposure (specifically reflecting metabolic activation) is underexplored [1] [2]. Research gaps include:
  • Establishing clear correlations between administered PA dose, levels of 7-Cysteinyldehydroretronecine in accessible biological fluids (urine, blood), and the formation of toxic adducts or clinical manifestations of toxicity.
  • Determining its pharmacokinetic profile (formation rate, peak levels, excretion half-life) relative to parent PAs, PANO, and other metabolites.
  • Investigating its stability in different sample matrices under various storage conditions.
  • Assessing whether it offers advantages over existing biomarkers (e.g., pyrrole-protein adducts in blood, which reflect adduct formation but not necessarily detoxification).
  • Fate and Potential Reactivity: The ultimate fate of 7-Cysteinyldehydroretronecine after excretion, particularly its potential environmental persistence or further transformation (e.g., by soil microbes or plant uptake), is virtually unstudied. While considered a detoxification end-product within the organism, its ecological impact is unknown. Furthermore, the possibility of slow chemical decomposition releasing trace amounts of reactive species under specific conditions has not been investigated.

Addressing these research gaps requires focused efforts in organic synthesis (to produce and characterize the compound), analytical chemistry (to develop sensitive and specific detection methods), and in vivo/in vitro toxicokinetic studies across species. Closing these gaps would significantly enhance the understanding of PA detoxification dynamics and potentially provide a valuable tool for biomonitoring PA exposure and metabolic activation.

Properties

CAS Number

64660-85-1

Product Name

7-Cysteinyldehydroretronecine

IUPAC Name

(2R)-2-amino-3-[[(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]sulfanyl]propanoic acid

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

InChI

InChI=1S/C11H16N2O3S/c12-8(11(15)16)6-17-9-2-4-13-3-1-7(5-14)10(9)13/h1,3,8-9,14H,2,4-6,12H2,(H,15,16)/t8-,9+/m0/s1

InChI Key

SQSGSRJUBPDLGK-DTWKUNHWSA-N

SMILES

C1CN2C=CC(=C2C1SCC(C(=O)O)N)CO

Synonyms

7-cysteinyldehydro-retronecine
7-cysteinyldehydroretronecine

Canonical SMILES

C1CN2C=CC(=C2C1SCC(C(=O)O)N)CO

Isomeric SMILES

C1CN2C=CC(=C2[C@@H]1SC[C@@H](C(=O)O)N)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.